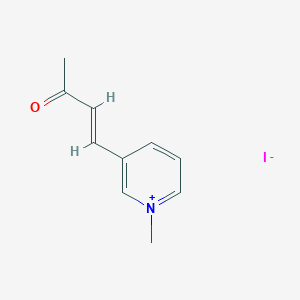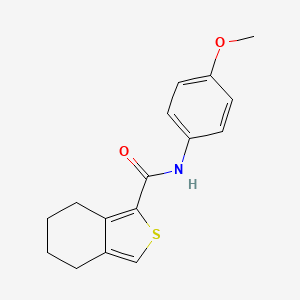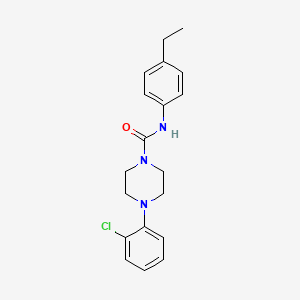
1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide, also known as MPP+, is a toxic compound that has been widely used in scientific research. It is a highly polar and water-soluble compound that can easily penetrate the blood-brain barrier, making it an ideal tool for studying the nervous system.
Mécanisme D'action
1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP in the cell. By inhibiting complex I, 1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ disrupts the energy production process in the cell, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ has been shown to induce a range of biochemical and physiological effects, including the depletion of dopamine levels in the brain, the formation of reactive oxygen species, and the activation of apoptotic pathways. These effects are thought to contribute to the neurotoxicity of 1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ is its ability to induce Parkinson's-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease. However, 1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ is a highly toxic compound that requires careful handling and disposal. In addition, the use of 1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ in lab experiments is limited by its high cost and the availability of alternative compounds.
Orientations Futures
There are a number of potential future directions for research on 1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+. One area of focus is the development of new compounds that can selectively target complex I without inducing neurotoxicity. Another area of research is the development of new animal models that better mimic the progression of Parkinson's disease in humans. Finally, there is a need for further research on the role of oxidative stress and inflammation in the neurotoxicity of 1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+.
Méthodes De Synthèse
1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ can be synthesized by the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) using potassium permanganate in the presence of sulfuric acid. The resulting compound can be purified using a variety of methods, including recrystallization and column chromatography.
Applications De Recherche Scientifique
1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ has been used in a wide range of scientific research applications, including the study of Parkinson's disease, neurotoxicity, and neuroprotection. In particular, 1-methyl-3-(3-oxo-1-buten-1-yl)pyridinium iodide+ has been used to induce Parkinson's-like symptoms in animal models, allowing researchers to study the underlying mechanisms of the disease.
Propriétés
IUPAC Name |
(E)-4-(1-methylpyridin-1-ium-3-yl)but-3-en-2-one;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12NO.HI/c1-9(12)5-6-10-4-3-7-11(2)8-10;/h3-8H,1-2H3;1H/q+1;/p-1/b6-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXFYYICSMIMFH-IPZCTEOASA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C[N+](=CC=C1)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C[N+](=CC=C1)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(1-methylpyridin-1-ium-3-yl)but-3-en-2-one;iodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethyl-1-adamantyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5404241.png)
![N-(2-(4-bromophenyl)-1-{[(4-nitrophenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5404248.png)
![3-cyclopropyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5404253.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404264.png)

![1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-4-(3-methylbenzyl)piperazine](/img/structure/B5404278.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5404291.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5404296.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5404308.png)
![3-(1-azepanyl)-3-imino-2-[(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B5404333.png)

![2-phenoxy-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B5404346.png)
![5-{3-[(2-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404357.png)